molecular formula C6H4ClF2N B13524834 4-(Chloromethyl)-2,3-difluoropyridine

4-(Chloromethyl)-2,3-difluoropyridine

Cat. No.: B13524834
M. Wt: 163.55 g/mol
InChI Key: WPWPOWFLUPXKAN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,3-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group at the fourth position and two fluorine atoms at the second and third positions of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,3-difluoropyridine typically involves the chloromethylation of 2,3-difluoropyridine. One common method includes the reaction of 2,3-difluoropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of safer chloromethylating agents and optimized reaction conditions can minimize the formation of by-products and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2,3-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,3-difluoropyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems.

Comparison with Similar Compounds

Uniqueness: 4-(Chloromethyl)-2,3-difluoropyridine is unique due to the specific positioning of the chloromethyl and fluorine groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H4ClF2N

Molecular Weight

163.55 g/mol

IUPAC Name

4-(chloromethyl)-2,3-difluoropyridine

InChI

InChI=1S/C6H4ClF2N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2

InChI Key

WPWPOWFLUPXKAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CCl)F)F

Origin of Product

United States

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